n-Methyl-3-(thiophen-3-yl)propan-1-amine
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Overview
Description
n-Methyl-3-(thiophen-3-yl)propan-1-amine is an organic compound that features a thiophene ring substituted with a methylaminopropane chain This compound is structurally related to methamphetamine, with the phenyl ring replaced by a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-3-(thiophen-3-yl)propan-1-amine typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Alkylation: The thiophene ring is then alkylated using propylene oxide to form 1-(thiophen-3-yl)-2-hydroxypropane.
Bromination: The hydroxyl group is converted to a bromide using phosphorus tribromide, yielding 1-(thiophen-3-yl)-2-bromopropane.
Amination: Finally, the bromopropane is reacted with methylamine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-3-(thiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxide.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Thiophene S-oxide.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
n-Methyl-3-(thiophen-3-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored as a potential therapeutic agent for neurological disorders.
Mechanism of Action
The compound functions primarily as a norepinephrine-dopamine reuptake inhibitor. It selectively inhibits the reuptake of norepinephrine and dopamine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This mechanism is similar to that of methamphetamine but with a different selectivity profile .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related with a thiophene ring and an alkyl amine substituent.
Thiopropamine: Another analogue with similar stimulant effects but lower potency.
Uniqueness
n-Methyl-3-(thiophen-3-yl)propan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and pharmacological properties compared to its analogues .
Properties
Molecular Formula |
C8H13NS |
---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
N-methyl-3-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-9-5-2-3-8-4-6-10-7-8/h4,6-7,9H,2-3,5H2,1H3 |
InChI Key |
OFJOHFBUXUAGHT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CSC=C1 |
Origin of Product |
United States |
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